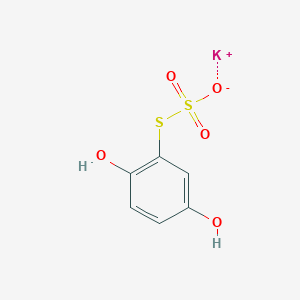

potassium S-(2,5-dihydroxyphenyl) thiosulfate

Descripción general

Descripción

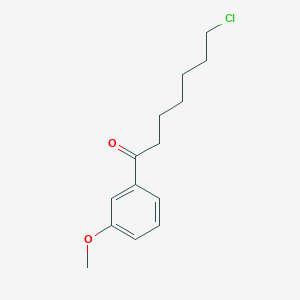

Potassium S-(2,5-dihydroxyphenyl) thiosulfate (KPTS) is a small, water-soluble organic compound. It is a member of the thiosulfate family and is composed of two sulfur atoms, two oxygen atoms, and one potassium atom. KPTS is used in a variety of scientific research applications, ranging from biochemical and physiological studies to lab experiments.

Aplicaciones Científicas De Investigación

Potassium in Soap and Industrial Analysis

Miller and Andrews (1949) described a method for determining potassium in soap and caustic lye, highlighting the industrial importance of potassium analysis. The method involves precipitating potassium as KIO4 and titrating the liberated iodine with standard thiosulfate. This approach is noted for its sensitivity, cost-effectiveness, and suitability for large-scale analysis, which could be relevant for industries dealing with potassium compounds, including potassium S-(2,5-dihydroxyphenyl) thiosulfate (Miller & Andrews, 1949).

Potassium in Agriculture

Römheld and Kirkby (2010) reviewed the future research needs for potassium in agriculture, discussing its role in soils, plant physiology, and nutrition. This review might provide a background for understanding how this compound could impact agricultural practices, particularly in relation to plant health and stress resistance (Römheld & Kirkby, 2010).

Thiosulfate Leaching in Mineral Processing

Aylmore and Muir (2001) discussed the use of thiosulfate in leaching gold and silver, a non-toxic alternative to cyanidation. This research could provide insights into the chemical properties and potential applications of thiosulfate compounds, such as this compound, in mineral processing and recovery (Aylmore & Muir, 2001).

Hydrogen Sulfide in Hypertension

Van Goor et al. (2016) explored the antihypertensive properties of hydrogen sulfide (H2S) and its metabolite thiosulfate. This study could indirectly relate to the biochemical and therapeutic research applications of thiosulfate compounds, highlighting their potential in medical research (Van Goor et al., 2016).

Potassium Solubilizing Bacteria in Soil

Etesami, Emami, and Alikhani (2017) discussed how potassium solubilizing bacteria (KSB) convert insoluble potassium to forms available for plant uptake. Understanding the interaction between such bacteria and potassium compounds could be relevant for agricultural applications of this compound (Etesami, Emami, & Alikhani, 2017).

Propiedades

IUPAC Name |

potassium;1,4-dihydroxy-2-sulfonatosulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O5S2.K/c7-4-1-2-5(8)6(3-4)12-13(9,10)11;/h1-3,7-8H,(H,9,10,11);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXYFYFKMTXKQID-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)SS(=O)(=O)[O-])O.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5KO5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90635562 | |

| Record name | Potassium S-(2,5-dihydroxyphenyl) sulfurothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90635562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88891-36-5 | |

| Record name | Potassium S-(2,5-dihydroxyphenyl) sulfurothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90635562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does potassium S-(2,5-dihydroxyphenyl)thiosulfate interact with gold surfaces? What makes it unique compared to other sulfur-containing compounds?

A1: Potassium S-(2,5-dihydroxyphenyl)thiosulfate, classified as a Bunte salt, exhibits a unique interaction with gold surfaces. [] This compound forms self-assembled monolayers (SAMs) by chemisorption, leading to the creation of a stable Au-S bond. [] During this process, the S-SO3 bond within the thiosulfate molecule undergoes cleavage, releasing the sulfite moiety. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.